2-Hydroxy-3,3-dimethyl-2,3-dihydrobenzofuran-5-carbonitrile
Overview
Description
Preparation Methods
The synthesis of 2-Hydroxy-3,3-dimethyl-2,3-dihydrobenzofuran-5-carbonitrile typically involves the cyclization of o-hydroxyacetophenones under basic conditions . This one-pot etherification and dehydrative cyclization process is a common method for preparing benzofuran derivatives. Industrial production methods may involve bulk custom synthesis and procurement .
Chemical Reactions Analysis
2-Hydroxy-3,3-dimethyl-2,3-dihydrobenzofuran-5-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Hydroxy-3,3-dimethyl-2,3-dihydrobenzofuran-5-carbonitrile has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, benzofuran derivatives, including this compound, have shown potential as antimicrobial agents and in the treatment of skin diseases such as cancer and psoriasis . In industry, it may be used in the development of new therapeutic agents and as a precursor for other chemical compounds .
Mechanism of Action
The mechanism of action of 2-Hydroxy-3,3-dimethyl-2,3-dihydrobenzofuran-5-carbonitrile involves its interaction with molecular targets and pathways in biological systems. Benzofuran derivatives are known to exhibit antimicrobial activity by inhibiting the growth of Gram-positive and Gram-negative bacteria . The specific molecular targets and pathways involved may vary depending on the biological activity being studied.
Comparison with Similar Compounds
2-Hydroxy-3,3-dimethyl-2,3-dihydrobenzofuran-5-carbonitrile can be compared with other benzofuran derivatives, such as psoralen, 8-methoxypsoralen, and angelicin . These compounds share similar structural features but may differ in their biological activities and applications. For example, psoralen and its derivatives are used in the treatment of skin diseases, while other benzofuran derivatives may have antimicrobial or anticancer properties .
Properties
IUPAC Name |
2-hydroxy-3,3-dimethyl-2H-1-benzofuran-5-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-11(2)8-5-7(6-12)3-4-9(8)14-10(11)13/h3-5,10,13H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRVGKKBDVHCRPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OC2=C1C=C(C=C2)C#N)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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